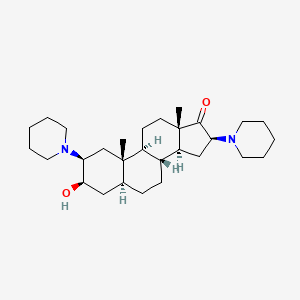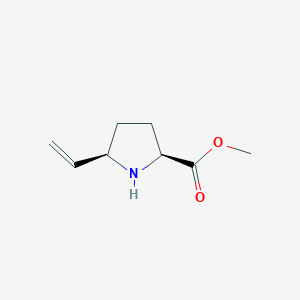
Glutamyl cysteine ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Des-gly)-glutathione-monoethyl ester (reduced) is a derivative of glutathione, a tripeptide composed of glutamine, cysteine, and glycine. This compound is modified by the removal of the glycine residue and the addition of an ethyl ester group. Glutathione and its derivatives play crucial roles in cellular processes, including detoxification, antioxidant defense, and regulation of cellular proliferation.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Des-gly)-glutathione-monoethyl ester (reduced) typically involves the following steps:
Starting Materials: Glutathione (reduced form) and ethyl alcohol.
Reaction Conditions: The reaction is carried out under acidic conditions to facilitate the esterification process.
Procedure: Glutathione is first treated with a strong acid, such as hydrochloric acid, to remove the glycine residue. The resulting intermediate is then reacted with ethyl alcohol in the presence of a catalyst, such as sulfuric acid, to form the ethyl ester derivative.
Industrial Production Methods
Industrial production of (Des-gly)-glutathione-monoethyl ester (reduced) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the esterification reaction.
Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity and yield.
化学反应分析
Types of Reactions
(Des-gly)-glutathione-monoethyl ester (reduced) undergoes several types of chemical reactions, including:
Oxidation: The thiol group in the cysteine residue can be oxidized to form disulfide bonds.
Reduction: The compound can be reduced back to its original form by breaking the disulfide bonds.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as dithiothreitol or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Formation of disulfide-linked dimers.
Reduction: Regeneration of the reduced form of the compound.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
(Des-gly)-glutathione-monoethyl ester (reduced) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying thiol chemistry.
Biology: Investigated for its role in cellular redox regulation and as a potential therapeutic agent for oxidative stress-related diseases.
Medicine: Explored for its potential in drug delivery systems and as an antioxidant supplement.
Industry: Utilized in the development of cosmetic products and as a stabilizer in various formulations.
作用机制
The mechanism of action of (Des-gly)-glutathione-monoethyl ester (reduced) involves its ability to modulate redox reactions within cells. The compound can donate electrons to reactive oxygen species, thereby neutralizing them and preventing cellular damage. It also participates in the regeneration of other antioxidants, such as vitamin C and vitamin E, enhancing the overall antioxidant capacity of cells.
相似化合物的比较
Similar Compounds
Glutathione (reduced): The parent compound with a glycine residue.
Glutathione disulfide: The oxidized form of glutathione.
Glutathione monoethyl ester: Similar esterified derivative but with the glycine residue intact.
Uniqueness
(Des-gly)-glutathione-monoethyl ester (reduced) is unique due to the absence of the glycine residue and the presence of an ethyl ester group. This modification enhances its lipophilicity, allowing for better cellular uptake and increased stability compared to its parent compound.
属性
分子式 |
C10H18N2O5S |
|---|---|
分子量 |
278.33 g/mol |
IUPAC 名称 |
(4S)-4-amino-5-[[(2R)-1-ethoxy-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C10H18N2O5S/c1-2-17-10(16)7(5-18)12-9(15)6(11)3-4-8(13)14/h6-7,18H,2-5,11H2,1H3,(H,12,15)(H,13,14)/t6-,7-/m0/s1 |
InChI 键 |
ACGMFEAFBBMUMQ-BQBZGAKWSA-N |
手性 SMILES |
CCOC(=O)[C@H](CS)NC(=O)[C@H](CCC(=O)O)N |
规范 SMILES |
CCOC(=O)C(CS)NC(=O)C(CCC(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-[(2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino]benzoic acid](/img/structure/B13817088.png)
![2,3,8,9,10-pentachloro-6-methyl-6H-dibenzo[c,e][1,2]thiazine 5,5-dioxide](/img/structure/B13817099.png)


![[(3R)-3-hydroxypiperidin-1-yl]-phenylmethanone](/img/structure/B13817126.png)




